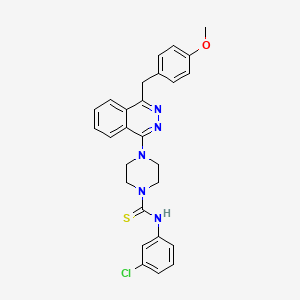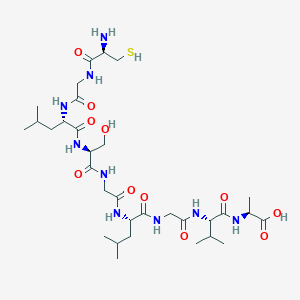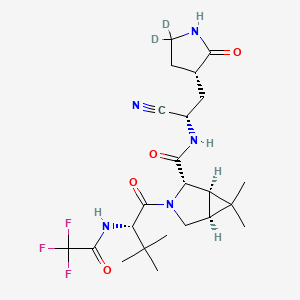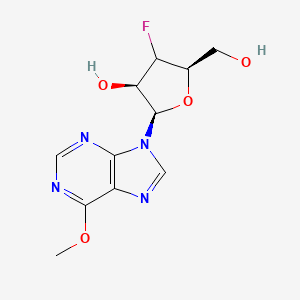
N-Nitrosomethylethylamine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosomethylethylamine-d5 is a deuterium-labeled derivative of N-Nitrosomethylethylamine. It is a stable isotope compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosomethylethylamine-d5 typically involves the nitrosation of deuterated secondary amines. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid. The deuterated secondary amine precursor is first prepared by substituting hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitrosomethylethylamine-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to the secondary amine.
Substitution: Nucleophilic substitution reactions can occur at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Organolithium and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Secondary amines.
Substitution: Oxy-hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Nitrosomethylethylamine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Nitrosomethylethylamine-d5 involves its metabolic activation by cytochrome P450 enzymes. This leads to the formation of reactive intermediates that can interact with DNA, proteins, and other biomolecules. The primary molecular targets include DNA, where it forms covalent adducts, leading to potential mutagenic and carcinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosodibutylamine
- N-Nitrosopiperidine
- N-Nitrosopyrrolidine
Uniqueness
N-Nitrosomethylethylamine-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium alters the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and environmental studies .
Eigenschaften
CAS-Nummer |
69278-56-4 |
|---|---|
Molekularformel |
C3H8N2O |
Molekulargewicht |
93.14 g/mol |
IUPAC-Name |
N-methyl-N-(1,1,2,2,2-pentadeuterioethyl)nitrous amide |
InChI |
InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i1D3,3D2 |
InChI-Schlüssel |
RTDCJKARQCRONF-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C)N=O |
Kanonische SMILES |
CCN(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


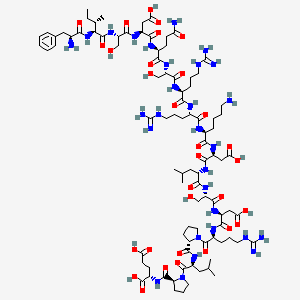
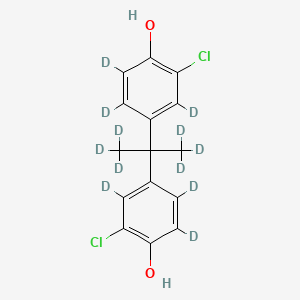


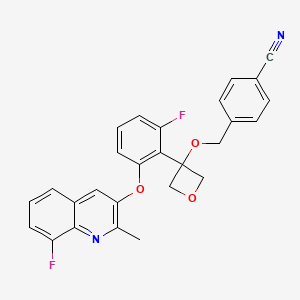
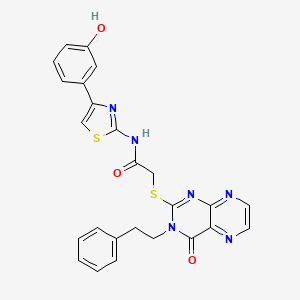
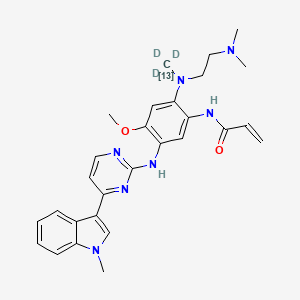
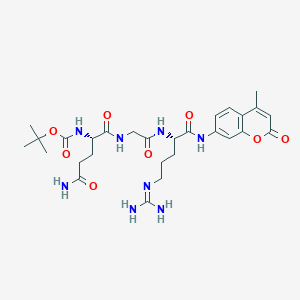
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
